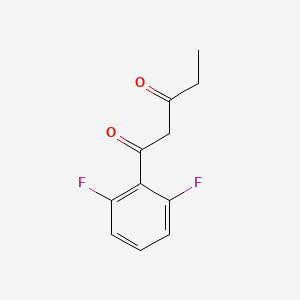
1-(2,6-Difluorophenyl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluorophenyl group attached to a pentane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)pentane-1,3-dione typically involves the reaction of 2,6-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
化学反应分析
Types of Reactions
1-(2,6-Difluorophenyl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(2,6-Difluorophenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 1-(2,6-Difluorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(2,3-Difluorophenyl)pentane-1,3-dione
- 1-(3,5-Difluorophenyl)pentane-1,3-dione
- 1-(2,4-Difluorophenyl)pentane-1,3-dione
Uniqueness
1-(2,6-Difluorophenyl)pentane-1,3-dione is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to other difluorophenyl derivatives .
生物活性
1-(2,6-Difluorophenyl)pentane-1,3-dione is an organic compound characterized by its unique structure, which includes a pentane backbone with two carbonyl (ketone) groups and a difluorinated phenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₂, with a molecular weight of approximately 212.19 g/mol. The presence of the difluorophenyl group enhances its chemical reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry and materials science.
The structural characteristics of this compound contribute to its biological activity. The difluorophenyl group may influence its interactions with biological targets, such as enzymes or receptors involved in metabolic pathways. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions can enhance its binding affinity to various biological molecules.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Its diketone structure allows for potential chelation with metal ions in enzyme active sites.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have displayed antimicrobial activity, which could extend to this compound.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other diketones based on structural similarities:
| Compound Name | Structure Characteristics | Similarity Index |
|---|---|---|
| 1-(2-Fluorophenyl)pentane-1,3-dione | Contains fluorine on phenyl but lacks the second fluorine | High (0.91) |
| 1-(4-Fluorophenyl)pentane-1,3-dione | Fluorine substitution at para position | Moderate (0.85) |
| 2-Hydroxy-1-(2,6-difluorophenyl)propane-1,3-dione | Hydroxy group addition | High (0.89) |
This table illustrates how variations in substituents can influence the properties and potential applications of diketones like this compound.
Future Directions
Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound. Potential areas of exploration include:
- In Vitro Studies : Conducting cell-based assays to determine the compound's efficacy against various cancer cell lines and its potential cytotoxic effects.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of the compound in animal models to assess its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity could lead to the development of more potent derivatives.
属性
分子式 |
C11H10F2O2 |
|---|---|
分子量 |
212.19 g/mol |
IUPAC 名称 |
1-(2,6-difluorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H10F2O2/c1-2-7(14)6-10(15)11-8(12)4-3-5-9(11)13/h3-5H,2,6H2,1H3 |
InChI 键 |
XOVUWMFDSSIMRU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(=O)C1=C(C=CC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















